N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1021263-82-0
Cat. No.: VC11957326
Molecular Formula: C20H18ClN3O5S2
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021263-82-0 |
|---|---|
| Molecular Formula | C20H18ClN3O5S2 |
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O5S2/c1-12-3-4-13(9-16(12)21)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)15-7-5-14(29-2)6-8-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | OPBJCNGWTPPRTN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC)Cl |
Introduction
Molecular Formula and Weight
-
Molecular Formula: CHClNOS
-
Molecular Weight: Approximately 443.93 g/mol (calculated based on its structure).
Key Functional Groups
-
Sulfonamide group: Known for its biological activity, particularly in antimicrobial agents.
-
Dihydropyrimidinone ring: Common in bioactive compounds, including calcium channel blockers and antiviral agents.
-
Methoxy group: Enhances lipophilicity and can influence biological activity.
Synthesis
The synthesis of this compound likely involves multi-step reactions combining:
-
Sulfonylation: Introduction of the methoxybenzenesulfonyl group to the dihydropyrimidinone core.
-
Thioether formation: Addition of the sulfanylacetamide moiety.
-
Amidation: Coupling the final product with the 3-chloro-4-methylphenyl group.
General Reaction Scheme
The synthesis would involve:
-
Preparation of the dihydropyrimidinone scaffold via a Biginelli reaction or similar method.
-
Sulfonylation using 4-methoxybenzenesulfonyl chloride.
-
Thiolation to attach the sulfanylacetamide chain.
-
Final coupling with the aryl amine derivative.
Medicinal Chemistry
Compounds with similar structures have been studied for:
-
Anti-inflammatory activity: Sulfonamide derivatives often inhibit enzymes like cyclooxygenases or lipoxygenases.
-
Anticancer potential: Dihydropyrimidinones are known to exhibit cytotoxic effects against various cancer cell lines.
Molecular Docking Studies
In silico studies could reveal binding affinity to specific proteins, such as kinases or enzymes involved in disease pathways.
Antimicrobial Activity
Sulfonamide groups are well-known for their antibacterial properties by inhibiting dihydropteroate synthase in bacteria.
Characterization Techniques
To confirm the structure and purity of this compound, the following methods are typically employed:
-
Nuclear Magnetic Resonance (NMR):
-
NMR and NMR to determine hydrogen and carbon environments.
-
-
Mass Spectrometry (MS):
-
To confirm molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
Identification of functional groups (e.g., sulfonamide, carbonyl).
-
-
X-Ray Crystallography:
-
For detailed three-dimensional structural analysis.
-
Research Outlook
Further studies are needed to explore:
-
Biological activity through in vitro and in vivo assays.
-
Pharmacokinetics and metabolic stability for drug development.
-
Optimization of synthesis routes for scalability.
This compound represents a promising candidate for pharmaceutical research due to its rich functional groups and potential bioactivity profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume